molecular formula C14H22 B094130 1,3-Di-tert-butylbenzene CAS No. 1014-60-4

1,3-Di-tert-butylbenzene

Cat. No. B094130
CAS RN: 1014-60-4
M. Wt: 190.32 g/mol
InChI Key: ILNDSSCEZZFNGE-UHFFFAOYSA-N
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Description

1,3-Di-tert-butylbenzene is a chemical compound that can be synthesized from 1-bromo-3,5-di-tert-butylbenzene, which is derived from the more readily available 1,3,5-tri-tert-butylbenzene. This compound serves as a precursor for the preparation of various derivatives, such as arylphosphines, demonstrating its utility in synthetic chemistry .

Synthesis Analysis

The synthesis of 1,3-Di-tert-butylbenzene involves the transformation of 1,3,5-tri-tert-butylbenzene through a bromination step to yield 1-bromo-3,5-di-tert-butylbenzene, which is then used to prepare the target compound. This method provides a convenient route to synthesize 1,3-Di-tert-butylbenzene and its derivatives .

Molecular Structure Analysis

The molecular structure of 1,3-Di-tert-butylbenzene is characterized by the presence of bulky tert-butyl groups attached to the benzene ring. These groups influence the physical and chemical properties of the compound by increasing steric hindrance. The X-ray study of a related compound, 1,3,5-tri-tert-butylbenzene, provides insights into the molecular correlations and internal ordering in the liquid state, which may be relevant for understanding the behavior of 1,3-Di-tert-butylbenzene as well .

Chemical Reactions Analysis

1,3-Di-tert-butylbenzene can undergo various chemical reactions to form different derivatives. For instance, it can be used to prepare arylphosphines, which are valuable ligands in transition metal catalysis . Additionally, the hydrogenation of a related compound, 1,2-di-tert-butylbenzene, has been studied, leading to the formation of cis- and trans-1,2-di-tert-butylcyclohexane. This reaction is catalyzed by rhodium and platinum catalysts and provides insight into the reactivity of substituted benzene derivatives .

Physical and Chemical Properties Analysis

The introduction of tert-butyl groups into the benzene ring significantly affects the physical and chemical properties of the resulting compounds. For example, polyimides derived from diamines containing di-tert-butylbenzene units exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. These properties are attributed to the increased interchain distance and decreased intermolecular forces due to the bulky tert-butyl groups . Additionally, the solubility and membrane-forming ability of these polyimides make them suitable for applications in gas separation and optical devices .

Scientific Research Applications

  • Synthesis and Derivative Preparation : 1,3-Di-tert-butylbenzene can be conveniently prepared from 1-bromo-3,5-di-tert-butylbenzene, which is derived from easily available 1,3,5-tri-tert-butylbenzene. This process is useful in the preparation of arylphosphines (Komen & Bickelhaupt, 1996).

  • Thermochemical Properties : The standard molar enthalpies of formation and vaporization of 1,3-Di-tert-butylbenzene have been measured. These thermochemical properties are essential for understanding the energetics and thermodynamics of organic compounds (Verevkin, 1998).

  • Hydrogenation Studies : The hydrogenation of 1,2-di-tert.butylbenzene (a related compound) under the influence of rhodium and platinum catalysts has been investigated, which is relevant for understanding catalytic processes and synthesizing specific cyclohexane derivatives (Graaf, Bekkum, & Wepster, 2010).

  • Ionic Liquid-Catalyzed Reactions : Chemical equilibrium studies of isomerization and transalkylation reactions of tert-butylbenzenes, including 1,3-Di-tert-butylbenzene, have been conducted using chloroaluminate ionic liquids as catalysts. This provides insights into the thermochemistry of such reactions (Verevkin et al., 2008).

  • Polyimide Synthesis : New polyimides containing tert-butyl side groups have been synthesized using 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene. These polyimides exhibit properties like low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperature, beneficial for material science applications (Chern & Tsai, 2008).

  • Dimetalation Studies : The acidity of monometalated arenes towards superbasic reagents has been studied, with compounds like 1,4-di-tert-butylbenzene (related to 1,3-Di-tert-butylbenzene) being used to understand dimetalation processes (Baston, Maggi, Friedrich, & Schlosser, 2001).

Safety And Hazards

1,3-Di-tert-butylbenzene is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment should be worn when handling this chemical .

properties

IUPAC Name

1,3-ditert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNDSSCEZZFNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143904
Record name Benzene, 1,3-bis(1,1-dimethylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di-tert-butylbenzene

CAS RN

1014-60-4
Record name Benzene, 1,3-bis(1,1-dimethylethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Di-tert-butylbenzene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,3-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To NH3 (liquid, 250 mL) was added a solution of phosphoric acid 2,4-di-tert-butyl-phenyl ester diethyl ester (51 g, crude from last step, about 0.2 mol) in Et2O (anhydrous, 150 mL) at −78° C. under N2 atmosphere. Lithium metal was added to the solution in small pieces until a blue color persisted. The reaction mixture was stirred at −78° C. for 15 min and then quenched with sat. NH4Cl solution until the mixture turned colorless. Liquid NH3 was evaporated and the residue was dissolved in water, extracted with Et2O (300 mL×2). The combined organic phases were dried over Na2SO4 and concentrated to give crude 1,3-di-tert-butyl-benzene as a yellow oil (30.4 g, 94% over 2 steps, contaminated with some mineral oil), which was used directly in next step.
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
phosphoric acid 2,4-di-tert-butyl-phenyl ester diethyl ester
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a nitrogen atmosphere under normal pressure, 2,4-di-tert-butylphenyl methanesulfonate (500 g, 1.76 mols), lithium formate (183 g, 3.52 mols) and methanol (3000 g) were mixed at 25° C., and with stirring, 10 mass % Pd/carbon (50 mass % water-containing product) (100 g) (as metal palladium; 1 mass % relative to 2,4-di-tert-butylphenyl methanesulfonate) as supported by a carbon carrier having a specific surface area of 780 m2/g (by BET method) was put into it. With stirring, the reaction liquid was reacted at the same temperature for 4 hours. Water (100 mL) was added to the reaction liquid and Pd-carbon was separated through filtration, then heptane (500 g) was added to the filtrate. The organic layer obtained after extraction was concentrated under reduced pressure to give crude 1,3-di-tert-butylbenzene (334 g, yield 100% by mass).
Name
2,4-di-tert-butylphenyl methanesulfonate
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
3000 g
Type
reactant
Reaction Step One
Name
Pd carbon
Quantity
100 g
Type
catalyst
Reaction Step Two
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
417
Citations
CMD Komen, F Bickelhaupt - Synthetic communications, 1996 - Taylor & Francis
3-Di-tert-butylbenzene (4) can conveniently be prepared from 1-bromo-3,5-di-tert-butylbenzene (2) which, in turn, is obtained from the easily available 1,3,5-tri-tert-butylbenzene (1). The …
Number of citations: 24 www.tandfonline.com
JR Cozort, JF Outlaw Jr, A Hawkins… - The Journal of Organic …, 1983 - ACS Publications
The evolution of the products from the catalytic hydrogenation (Rh/Al203) of the five isomeric diene derivatives of 1, 3-di-tert-butylbenzene (9) is compared with the formation of the …
Number of citations: 8 pubs.acs.org
JF Outlaw Jr, JR Cozort, N Garti… - The Journal of Organic …, 1983 - ACS Publications
Stereochemistry has furnished useful probes into the mechanism of catalytic hydrogenation. 2, 3 Comparison between the stereochemistry of the hydrogenation (over reduced platinum …
Number of citations: 10 pubs.acs.org
S Sudha, M Palanichamy, VV Balasubramanian… - Journal of Molecular …, 2006 - Elsevier
Hydrothermal synthesized Al-MCM-41 with different Si/Al ratios (30, 54, 78 and 107) were characterized by XRD, ICP-AES, BET, acidity measurement by pyridine adsorbed FT-IR …
Number of citations: 6 www.sciencedirect.com
SP Verevkin - The Journal of Chemical Thermodynamics, 1998 - Elsevier
The standard (p=0.1 MPa) molar enthalpies of formation Δ f H m (l or cr) at the temperatureT=298.15 K were measured using combustion calorimetry for tert-butylbenzene, 4-methyl-1-…
Number of citations: 46 www.sciencedirect.com
IA Nesterov, AG Nazmutdinov, VS Sarkisova… - Petroleum …, 2007 - Springer
The liquid-vapor critical temperatures of benzene mixtures with 1,3-di-tert-butylbenzene, 1,4-di-tert-butylbenzene, and 1,3,5-tri-tert-butylbenzene; a mixture of di-tert-butylbenzene …
Number of citations: 3 link.springer.com
IA Nesterov, TN Nesterova, NN Vodenkova… - Petroleum …, 2008 - Springer
The equilibrium of six positional isomerization reactions in the systems of sterically unhindered tert-butylbenzenes (TBB) and tert-butyltoluenes (TBT) was experimentally studied in the …
Number of citations: 5 link.springer.com
N Venkatasubramanian, A Hawkins… - The Journal of Organic …, 1987 - ACS Publications
Isomerization and aromatization of the 1,3-di-tert-butylcyclohexadienes in strongly basic media Page 1 1222 J. Org. Chem. 1222-1226 Isomerization and Aromatization of the 1,3-Di- tert …
Number of citations: 2 pubs.acs.org
DH Jeon, GY Park, IS Kwak, KH Lee, HJ Park - LWT-Food Science and …, 2007 - Elsevier
Effects of γ-irradiation on residual and migration levels of antioxidants, tris-(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) and octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl) …
Number of citations: 97 www.sciencedirect.com
S Kodama, S Matsumoto, Y Takamura, M Fujihara… - Toxicology Letters, 2023 - Elsevier
Retinoid X receptor alpha (RXRα) plays pivotal roles in multiple biological processes, but limited information is available on the structural features of chemicals that show low affinity for …
Number of citations: 1 www.sciencedirect.com

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